Fru-Met - 13C6
描述
Fru-Met - 13C6 is a stable isotope-labeled compound where six carbon atoms in its structure are replaced with the non-radioactive carbon-13 isotope. This labeling enables precise tracking and quantification in analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). Isotopic labeling minimizes interference from endogenous compounds in biological matrices, making it invaluable for pharmacokinetic studies, metabolomics, and environmental monitoring .
The synthesis of Fru-Met - 13C6 typically involves multi-step organic reactions starting with a 13C6-labeled precursor (e.g., benzene-13C6). Advanced purification methods, including high-performance liquid chromatography (HPLC) and solid-phase extraction, ensure chemical purity >98% and isotopic purity >99 atom% 13C, as validated by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
属性
CAS 编号 |
1083053-42-2 |
|---|---|
分子式 |
C11H21NO7S |
分子量 |
317.29 |
纯度 |
85% min. |
同义词 |
Fru-Met - 13C6 |
产品来源 |
United States |
相似化合物的比较
Table 1: Key Comparison of 13C6-Labeled Compounds
| Compound Name | Core Structure | Application | Isotopic Purity (atom% 13C) | Analytical Method |
|---|---|---|---|---|
| Fru-Met - 13C6 | Fructose-methionine conjugate | Metabolite tracking in pharmaceuticals | >99.0 | LC-MS/MS, HRMS |
| Sulfachloropyridazine-phenyl-13C6 | Sulfonamide derivative | Detection of sulfonamide residues in food | >99.0 | LC-MS/MS, HPLC |
| Zearalenone-phenyl-13C6 | Mycotoxin derivative | Quantification of zearalenone in crops | >98.0 | LC-MS/MS, GC×GC-qMS |
| [13C6]Cotinine | Nicotine metabolite | Tobacco exposure biomarker analysis | >98.5 | LC-MS/MS, GC-MS |
| [13C6]Tyrosine derivatives | Phenethylamine backbone | Forensic drug quantification | >99.0 | GC-MS, LC-MS/MS |
Research Findings
- Sensitivity in Detection : Fru-Met - 13C6 demonstrates a limit of detection (LOD) <10 ng/mL in biological matrices, comparable to [13C6]cotinine (LOD <5 ng/mL) .
- Isotopic Interference: Unlike non-labeled compounds, 13C6-labeled analogues eliminate overlaps in mass spectra, enhancing accuracy in multiplexed assays .
Differentiating Factors
Target Specificity: Fru-Met - 13C6 is tailored for carbohydrate and amino acid metabolism studies, whereas zearalenone-phenyl-13C6 focuses on mycotoxin analysis .
Synthetic Complexity: Zearalenone-phenyl-13C6 requires 21 steps vs. 6 steps for sulfachloropyridazine-phenyl-13C6, reflecting differences in molecular architecture .
Cost Efficiency : Fru-Met - 13C6 and [13C6]tyrosine derivatives are more cost-effective for large-scale studies compared to mycotoxin-labeled compounds .
Critical Notes
Isotopic Purity Requirements : For quantitative accuracy, isotopic purity must exceed 98 atom% 13C to avoid natural abundance interference (e.g., 1.1% 13C in unlabeled compounds) .
Analytical Validation : Cross-validation using orthogonal methods (e.g., NMR for structure, HRMS for mass accuracy) is essential for all 13C6-labeled compounds .
常见问题
Q. What are the key considerations for synthesizing and purifying Fru-Met - 13C6 to ensure isotopic integrity in metabolic studies?
To maintain isotopic purity (>99% 13C enrichment), synthesis protocols must minimize isotopic dilution during precursor incorporation. Techniques like ion chromatography-mass spectrometry (IC-MS) are critical for verifying isotopic labeling efficiency . Post-synthesis purification via HPLC with UV-Vis or charged aerosol detection ensures removal of unlabeled contaminants. Researchers should document solvent systems, column specifications, and retention times to enable reproducibility .
Q. How does Fru-Met - 13C6 differ from non-labeled fructose metabolites in tracer studies?
The 13C6 label allows precise tracking of metabolic flux via stable isotope-resolved metabolomics (SIRM). Unlike non-labeled metabolites, 13C6 incorporation into pathways like glycolysis or the pentose phosphate pathway generates detectable mass shifts (+6 Da) in downstream metabolites, enabling kinetic modeling of flux rates. Researchers must validate labeling patterns using tandem MS/MS to distinguish isotopic peaks from background noise .
Advanced Research Questions
Q. How can researchers design experiments using Fru-Met - 13C6 to resolve contradictory findings in cancer metabolism studies?
Contradictions often arise from heterogeneous cell models or inconsistent sampling times. A robust design includes:
- Population : Use isogenic cell lines (e.g., KRAS-mutant vs. wild-type) to isolate genetic effects.
- Intervention : Pulse-chase labeling with Fru-Met - 13C6 at physiologically relevant concentrations (e.g., 5–10 mM).
- Comparison : Parallel experiments with 13C-glucose to dissect fructose-specific pathways.
- Outcome : Time-resolved flux analysis via LC-MS to capture dynamic labeling patterns.
Apply the PICOT framework to ensure methodological rigor .
Q. What analytical strategies mitigate signal overlap when quantifying 13C6-labeled metabolites in complex biological matrices?
- Chromatographic Separation : Use hydrophilic interaction liquid chromatography (HILIC) to resolve isomers (e.g., fructose-1,6-bisphosphate vs. fructose-2,6-bisphosphate).
- High-Resolution MS : Orbitrap or TOF instruments (resolving power >30,000) distinguish 13C6 peaks from natural isotopic abundance.
- Data Deconvolution : Software tools like XCMS or METLIN automate peak alignment and correct for matrix effects .
Q. How can positional isotopomer analysis of Fru-Met - 13C6 improve mechanistic insights into metabolic reprogramming?
Q. What statistical methods address variability in 13C6 tracer data across replicate experiments?
- Mixed-Effects Models : Account for batch effects (e.g., cell passage number, MS run date).
- Principal Component Analysis (PCA) : Identify outliers driven by technical artifacts.
- False Discovery Rate (FDR) Correction : Adjust p-values for multiple comparisons in fluxomics datasets.
Preprocess raw data using platforms like Skyline or MAVEN to normalize intensities .
Methodological Guidance
Q. How to validate the specificity of antibodies used in 13C6 tracer studies (e.g., epitope mapping)?
- Positional Scanning Mutagenesis : Replace residues in suspected binding regions (e.g., S475–I482 in Ebola glycoprotein studies) and measure 13C6-antibody affinity via ELISA.
- Competitive Binding Assays : Co-incubate with unlabeled Fru-Met to confirm dose-dependent signal reduction.
Cross-reference with structural data (e.g., cryo-EM) to resolve false positives .
Q. What criteria ensure ethical and reproducible use of Fru-Met - 13C6 in animal studies?
- FINER Framework :
- Feasible : Optimize tracer dosage to avoid toxicity (e.g., ≤20% 13C6 in feed).
- Novel : Compare against existing tracers (e.g., 13C-glucose).
- Ethical : Adhere to IACUC guidelines for isotope disposal.
- Data Transparency : Publish raw MS spectra and animal metadata in repositories like MetaboLights .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
